molecular formula C12H17N3O B8562508 4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine

4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine

Cat. No. B8562508
M. Wt: 219.28 g/mol
InChI Key: ICERQEHHBQYTMU-UHFFFAOYSA-N
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Patent
US07538111B2

Procedure details

A solution is prepared of 3 g (17.3 mM) of (4-pyridinyl)acetic acid in 50 ml of tetrahydrofuran (THF) and, at ambient temperature, a solution of 3.4 g (20.7 mM) of carbonyldiimidazole in solution in 50 ml of THF, is added dropwise. The reaction mixture is agitated for 8 hours, and a solution of 1.73 g (17.3 mM) of N-methylpiperazine in 20 ml of THF is then added. The reaction mixture is heated under reflux of the solvent for 2 hours, and then concentrated under reduced pressure. The residue from evaporation is taken up with 80 ml of 3N sodium hydroxide and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a dichloromethane/methanol mixture (99/1; v/v). The product sought after is obtained as a colourless oil (yield=28%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]([OH:10])=O)=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:23][N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>O1CCCC1>[O:10]=[C:8]([N:27]1[CH2:28][CH2:29][N:24]([CH3:23])[CH2:25][CH2:26]1)[CH2:7][C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.73 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is agitated for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux of the solvent for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue from evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography
WASH
Type
WASH
Details
in eluting with the aid of a dichloromethane/methanol mixture (99/1; v/v)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O=C(CC1=CC=NC=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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